molecular formula C25H36O4 B1212258 Astakolactin

Astakolactin

Cat. No. B1212258
M. Wt: 400.5 g/mol
InChI Key: VRWCUJQWBMHNBO-MJGZZVEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astakolactin is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.

Scientific Research Applications

Synthesis and Structural Revision

  • The first total synthesis of the proposed structure of astakolactin, a sesterterpene metabolite isolated from the marine sponge Cacospongia scalaris, was achieved. This synthesis involved key processes like Johnson–Claisen rearrangement and asymmetric Mukaiyama aldol reaction (Tonoi et al., 2014).
  • A later study revised the originally proposed structure of astakolactin, leading to an asymmetric total synthesis of this new structure. This achievement was crucial in matching the spectroscopic data and specific rotation with the naturally occurring astakolactin (Tonoi et al., 2017).

Biological Activities and Applications

  • Although not directly focused on astakolactin, research on astaxanthin, a carotenoid with similar structural characteristics, shows potential biological activities in both in vitro and in vivo models. These studies emphasize the influence of such compounds on metabolism in animals and humans, suggesting a broader implication for related compounds like astakolactin (Ambati et al., 2014).

Potential Therapeutic Applications

  • Investigations into related compounds, such as astaxanthin, reveal its potential as a nutritional supplement, antioxidant, and anticancer agent. This might provide insights into the possible applications of astakolactin in similar areas, although direct studies on astakolactin are needed for confirmation (Higuera‐Ciapara et al., 2006).

Immunomodulatory Effects

  • Related research on Asparagus racemosus, which contains compounds structurally similar to astakolactin, indicates immunomodulatory activities. These studies suggest potential applications for astakolactin in immunoadjuvant therapies or treatments (Gautam et al., 2009).

properties

Product Name

Astakolactin

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(3S,4S,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one

InChI

InChI=1S/C25H36O4/c1-19(7-4-8-20(2)10-6-12-23-15-16-28-17-23)9-5-11-22-13-14-24(26)21(3)25(27)29-18-22/h7,10-11,15-17,21,24,26H,4-6,8-9,12-14,18H2,1-3H3/b19-7+,20-10+,22-11-/t21-,24-/m0/s1

InChI Key

VRWCUJQWBMHNBO-MJGZZVEBSA-N

Isomeric SMILES

C[C@H]1[C@H](CC/C(=C/CC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/COC1=O)O

Canonical SMILES

CC1C(CCC(=CCCC(=CCCC(=CCCC2=COC=C2)C)C)COC1=O)O

synonyms

astakolactin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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